4-(Hydrazinylmethyl)pyridazine

Description

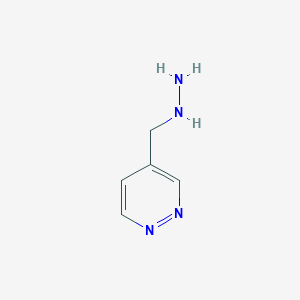

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyridazin-4-ylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-7-3-5-1-2-8-9-4-5/h1-2,4,7H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEFIYFYEMAAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydrazinylmethyl Pyridazine and Its Analogues

Cyclization Reactions Involving Hydrazine (B178648) and its Derivatives

The construction of the pyridazine (B1198779) ring system is frequently accomplished through the condensation of a four-carbon backbone with a hydrazine derivative, which provides the two adjacent nitrogen atoms required for the heterocycle.

Condensation of α-Ketoacids or 1,4-Diketones with Hydrazine Hydrate (B1144303)

A foundational and widely utilized method for synthesizing pyridazine derivatives involves the reaction of 1,4-dicarbonyl compounds with hydrazine. wikipedia.org The condensation of unsaturated 1,4-diketones with hydrazine or its derivatives is a predominant strategy for preparing 3,6-disubstituted pyridazines. thieme-connect.de The reaction typically proceeds by treating the 1,4-diketone with hydrazine hydrate. chemtube3d.com While Z-configured diketones react readily at room temperature in ethanol (B145695), their E-isomers often necessitate higher temperatures for cyclization. thieme-connect.de

Alternatively, saturated 1,4-diketones can serve as the four-carbon precursor. thieme-connect.deiglobaljournal.com In this variation, the initial reaction with hydrazine yields a dihydropyridazine (B8628806) intermediate. chemtube3d.com This intermediate may undergo spontaneous oxidation to the aromatic pyridazine, or it can be intentionally oxidized using reagents like chromium trioxide to afford the final product. chemtube3d.comiglobaljournal.com

The scope of this method extends to γ-ketoacids, which are also effective precursors. Aldol condensation of arylmethylketones with α-ketoacids, followed by treatment with hydrazine hydrate, successfully yields the corresponding pyridazine derivatives. researchgate.net

Reactions of 1,2-Diacylcyclopentadienes (Fulvenes) with Hydrazine Hydrate

A specific application of dicarbonyl condensation involves the use of 1,2-diacylcyclopentadienes, also known as fulvenes. The reaction of these compounds with hydrazine hydrate in a solvent such as methanol (B129727) provides a direct route to 5,6-fused ring pyridazines. liberty.edu This transformation has been successfully applied to synthesize a series of aryl-substituted pyridazines in high yields. liberty.edu The process involves stirring the fulvene (B1219640) with an excess of hydrazine hydrate at room temperature, followed by extraction and purification of the resulting pyridazine product. liberty.edu

Detailed findings from the synthesis of various pyridazines from their corresponding fulvene precursors are summarized below. liberty.edu

| Parent Fulvene | Pyridazine Product | Yield (%) | Melting Point (°C) |

| Phenyl-fulvene | Phenyl-pyridazine | 71% | 202-204.9 |

| Thienyl-fulvene | Thienyl-pyridazine | 43% | 164.5-165.9 |

| Tolyl-fulvene | Tolyl-pyridazine | 51% | 158.5-161.2 |

Cyclization of Dicarboxylic Acid Derivatives with Hydrazine Hydrate

Dicarboxylic acid derivatives, particularly cyclic anhydrides, are valuable starting materials for the synthesis of pyridazinones. The reaction of maleic anhydride (B1165640) and its substituted analogues with hydrazine leads to the formation of 6-hydroxypyridazin-3(2H)-ones. thieme-connect.de For instance, the treatment of dichloromaleic acid anhydride with hydrazine yields 4,5-dichloropyridazine-3,6-dione. researchgate.net

A typical procedure involves adding the maleic anhydride derivative to a boiling solution of hydrazine dihydrochloride (B599025) in water. thieme-connect.de The reaction mixture is heated for several hours, and upon cooling, the pyridazinone product crystallizes and can be isolated by filtration. thieme-connect.de This method has been used to produce compounds like 6-hydroxy-4-methylpyridazin-3(2H)-one from methylmaleic anhydride in high yield. thieme-connect.de

Synthesis from Furan-2(3H)-one Precursors with Hydrazine Hydrate

Furan-2(3H)-one derivatives serve as effective precursors for pyridazinones through reaction with hydrazine hydrate. ekb.eg Refluxing 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate in absolute ethanol is a documented method for preparing 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one compounds. nih.gov

The reaction conditions can be varied; boiling the furanone with hydrazine hydrate in solvents like ethanol, dioxane, or n-butanol, or even fusing the reactants, can yield the pyridazinone product. ekb.eg The reaction can also proceed in a stepwise manner. Initial treatment of the furanone with hydrazine hydrate can lead to the formation of an intermediate acid hydrazide. researchgate.netekb.eg This hydrazide can then be isolated and subsequently cyclized to the target pyridazinone by heating in the presence of acid. researchgate.netekb.eg

Hydrazinolysis of Substituted Halopyridazines (e.g., 3-Chloropyridazine Derivatives)

The direct displacement of a halogen atom from a pyridazine ring by a hydrazine group, known as hydrazinolysis, is a straightforward method for synthesizing hydrazinopyridazines. This nucleophilic substitution reaction is particularly effective for halogens positioned at reactive sites on the pyridazine ring, such as the 3- or 6-positions. nih.govsci-hub.se

The reaction typically involves refluxing the chloropyridazine derivative with hydrazine hydrate in a suitable solvent like dioxane or ethanol. nih.govgoogle.com For example, 3-chloro-6-phenylpyridazine, when heated with hydrazine hydrate in ethanol, yields 3-hydrazino-6-phenyl-pyridazine. google.com Similarly, refluxing 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine with hydrazine hydrate in dioxane affords 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine in good yield. nih.gov The introduction of the hydrazino group via this method is often efficient and faces few difficulties. sci-hub.se

| Starting Material | Product | Conditions | Yield (%) | Melting Point (°C) |

| 3-Chloro-6-phenylpyridazine | 3-Hydrazino-6-phenyl-pyridazine | Hydrazine hydrate, ethanol, reflux | Not specified | 144 |

| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Hydrazine hydrate, dioxane, reflux | 55% | 102-104 |

Application of α-Hydrazino Carbonyl Compounds in Pyridazine Ring Formation

While the more common approach involves reacting a dicarbonyl compound with hydrazine, it is also possible to form the pyridazine ring starting from a pre-formed α-hydrazino carbonyl compound. These compounds already contain the requisite N-N bond and part of the carbon framework.

One such method involves the reaction between a diarylglyoxal monohydrazone (an α-hydrazino keto compound), an isocyanide, and an aldehyde, which results in the formation of 3(2H)-pyridazinones. iglobaljournal.com Another example is the reaction of pyruvaldehyde-1-arylhydrazones with α,β-unsaturated nitriles. researchgate.net In this case, the α-hydrazino aldehyde derivative reacts to form the pyridazine ring, demonstrating the utility of these precursors in constructing the heterocyclic system. researchgate.net

Functional Group Interconversion Routes to the Hydrazinylmethyl Moiety

A primary strategy for introducing the hydrazinylmethyl group onto a pyridazine scaffold involves the transformation of a pre-existing functional group. This approach is valuable as it allows for the late-stage modification of pyridazine cores that can be constructed through various other methods.

A direct and widely utilized method for synthesizing hydrazinylmethyl pyridazines is the nucleophilic substitution of a halomethyl group with hydrazine. Halomethyl precursors, such as those analogous to 2-Chloro-5-(chloromethyl)pyridine (B46043), are key starting materials for this transformation. The reaction typically involves treating the chloromethyl compound with hydrazine hydrate, where the highly nucleophilic hydrazine displaces the chloride ion to form the desired hydrazinylmethyl derivative.

This synthetic route has been effectively employed for the preparation of key intermediates like 2-chloro-5-(hydrazinylmethyl)pyridine. researchgate.net The process begins with the synthesis of the precursor, 2-chloro-5-(chloromethyl)pyridine, which can be achieved by reacting 2-chloro-5-(hydroxymethyl)pyridine with a chlorinating agent like thionyl chloride. prepchem.com The subsequent reaction with hydrazine hydrate yields the target hydrazinylmethyl intermediate. researchgate.net This method is not limited to pyridine (B92270) analogues; similar reactions are documented where a chloropyridazine derivative is reacted with hydrazine hydrate to afford the corresponding hydrazinylpyridazine, demonstrating the versatility of this functional group interconversion. nih.govresearchgate.net

Table 1: Synthesis via Halomethyl Precursor

| Precursor | Reagent | Product | Key Transformation |

| 2-Chloro-5-(chloromethyl)pyridine | Hydrazine Hydrate | 2-Chloro-5-(hydrazinylmethyl)pyridine | Nucleophilic substitution of the chloromethyl group |

| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | Hydrazine Hydrate | 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Nucleophilic substitution of the chloro group |

Active methylene (B1212753) compounds are versatile building blocks in heterocyclic synthesis, providing a carbon framework for ring formation. In the context of pyridazine synthesis, these compounds can react with hydrazine derivatives to construct the core pyridazine ring. bohrium.com This approach classically involves the cyclocondensation of hydrazines with 1,4-difunctional reagents, which can be derived from active methylene precursors. researchgate.net

For instance, pyridazinone derivatives can be synthesized from reactions involving active methylene compounds. researchgate.net While this route primarily focuses on the construction of the pyridazine ring itself, it is a foundational step. Once the pyridazine scaffold is formed, subsequent modifications, potentially including the introduction of a halomethyl group followed by conversion to the hydrazinylmethyl moiety as described previously, can be performed to arrive at the target compound. The reactivity of pyridazine systems with active methylene reagents like malononitrile (B47326) and ethyl cyanoacetate (B8463686) to form fused heterocyclic systems has also been explored, showcasing the broad utility of these reagents in pyridazine chemistry. nih.govresearchgate.net

Novel and Advanced Synthetic Approaches

To improve efficiency, yield, and environmental footprint, modern synthetic chemistry has moved towards more sophisticated methodologies. These include combining multiple reaction steps into a single operation, achieving high stereochemical control, and utilizing enabling technologies like flow chemistry.

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine two or more starting materials in a single reaction vessel to form a complex product, minimizing the need for intermediate purification steps, thereby saving time, solvents, and resources. mdpi.comrsc.org An uncatalyzed, one-pot, three-component approach has been developed for the synthesis of highly substituted pyridazines. acs.org This method utilizes a domino sequence involving a nucleophilic substitution, condensation, and an intramolecular aza-ene addition cyclization. acs.org The reaction proceeds under mild conditions with high efficiency, avoiding costly and time-consuming synthetic procedures. acs.org Such MCRs represent a powerful tool for creating a diverse library of pyridazine scaffolds that can serve as precursors for compounds like 4-(hydrazinylmethyl)pyridazine.

Table 2: Example of One-Pot Reaction for Pyridazine Synthesis

| Reaction Type | Components | Key Features |

| Domino SN/Condensation/Aza-ene Addition Cyclization | 1,1-bis(methylthio)-2-nitroethylene, Hydrazine, Active 1,2-dicarbonyl compounds | Uncatalyzed, mild conditions, high efficiency, good yields. acs.org |

Pyridazine C-nucleosides are analogues of natural N-nucleosides with a carbon-carbon bond connecting the sugar and heterocyclic base, offering enhanced stability against hydrolysis. nih.gov A novel and mild three-step, one-pot procedure has been developed for the stereoselective synthesis of these compounds. nih.gov The methodology starts with glycosyl furans and proceeds through a singlet oxygen [4+2] cycloaddition, followed by reduction and a crucial hydrazine cyclization step under neutral conditions. nih.gov This approach successfully yields 3- and 4-(ribofuranosyl)pyridazines with the anomeric configuration of the starting sugar being retained, demonstrating complete stereoselectivity. nih.gov The use of hydrazine for the final ring-closing step is key to forming the pyridazine core of the C-nucleoside.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, improved efficiency, and greater scalability. researchgate.netnih.gov This technology has been successfully applied to the synthesis of 2-chloro-5-(chloromethyl)pyridine derivatives. researchgate.net In this process, the key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine, is synthesized by reacting 2-chloro-5-(chloromethyl)pyridine with hydrazine hydrate under controlled conditions within a flow reactor module. researchgate.net This approach not only ensures optimal reaction control but also facilitates a safer and more automated production process. researchgate.net The use of flow chemistry can significantly shorten reaction times and improve yields compared to conventional methods, making it a highly attractive strategy for the efficient synthesis of pyridazine intermediates. mdpi.combeilstein-journals.org

Development of Palladium-Catalyzed Coupling Reactions for Pyridazine Derivatization

The functionalization of the pyridazine nucleus has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions. researchgate.netthieme-connect.com These methods provide a powerful and direct route for creating carbon-carbon (C-C) and carbon-heteroatom bonds, enabling the synthesis of a wide array of pyridazine derivatives with diverse applications, particularly in medicinal and agricultural chemistry. researchgate.netresearchgate.net The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step in the catalytic cycle, making it a suitable substrate for these transformations. nih.gov Key methodologies, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, have been extensively developed for this purpose. researchgate.netthieme-connect.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for forming C-C bonds, particularly for creating biaryl and heterobiaryl structures. nih.govmdpi.com This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. thieme-connect.comyonedalabs.com The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the use of generally non-toxic and readily available organoboron reagents. thieme-connect.comnih.gov

For pyridazine derivatization, halopyridazines are common starting materials. The reactivity of the halide is a key factor, with iodides being more reactive than bromides, and chlorides being the least reactive. researchgate.net A variety of palladium catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine (B1218219) ligands, are employed to facilitate the coupling. mdpi.comacs.org

Research has demonstrated the successful synthesis of various π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles using the Suzuki-Miyaura coupling. nih.gov For instance, 3-bromo-6-(thiophen-2-yl)pyridazine has been coupled with different (hetero)aryl-boronic acids to produce novel thienylpyridazine derivatives. nih.gov Despite its utility, the reaction can sometimes result in low yields due to competitive side reactions. nih.gov

| Pyridazine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 28 | nih.gov |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 25 | nih.gov |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 14 | nih.gov |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 55 | mdpi.com |

| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 65 | researchgate.net |

Sonogashira Coupling

The Sonogashira reaction is a fundamental method for forming C-C bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. scirp.orgwikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org It has proven to be an effective tool for introducing alkynyl moieties onto the pyridazine ring, which are valuable precursors for synthesizing more complex heterocyclic systems. researchgate.netresearchgate.net

The development of copper-free Sonogashira protocols has been a significant advancement, mitigating issues related to the toxicity and homocoupling of alkynes often associated with copper. nih.gov Research has shown the successful coupling of various terminal alkynes with substrates like 2-amino-3-bromopyridines using a palladium catalyst, often with a phosphine ligand and a base like triethylamine (B128534) (Et₃N). scirp.org These mild reaction conditions allow for a broad substrate scope, enabling the synthesis of a variety of 2-amino-3-alkynyl pyridine derivatives in good yields. scirp.org

| Pyridazine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 95 | scirp.org |

| 2-Amino-3-bromo-5-methylpyridine | 4-Ethynylanisole | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 96 | scirp.org |

| 6-Iodoimidazo[1,2-b]pyridazine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 85 | researchgate.net |

| 6-Iodoimidazo[1,2-b]pyridazine | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 90 | researchgate.net |

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for C-C bond formation and has been applied to the derivatization of pyridazines. researchgate.netresearchgate.net The reaction typically proceeds in the presence of a palladium catalyst, such as palladium(II) acetate, and a base. wikipedia.org

The Heck reaction offers a method for the vinylation of halopyridazines, providing access to stilbene-like structures and other functionalized alkenes. wikipedia.orgnih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. organic-chemistry.org Phosphine-free catalyst systems have been developed to enhance stability and activity. researchgate.net

| Pyridazine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 3,6-Dichloropyridazine | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 78 | researchgate.net |

| 3-Chloro-6-phenylpyridazine | Ethyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 82 | researchgate.net |

| Iodobenzene (Aryl Halide) | Styrene (Alkene) | PdCl₂ | K₂CO₃ | Methanol | High | wikipedia.org |

| 4-Bromotoluene (Aryl Halide) | 2-Butylfuran (Alkene) | Pd(II)-NHC Complex | KOAc | DMAc | >99 (Conversion) | mdpi.com |

Note: The table includes general examples of the Heck reaction to illustrate the components, as specific pyridazine examples with full details were limited in the provided search context.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, forming a new carbon-nitrogen (C-N) bond. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines, which are prevalent in pharmaceuticals. wikipedia.org

This methodology is particularly important for synthesizing aminopyridazines, a key structural motif in many biologically active compounds. researchgate.netnih.gov The reaction allows for the coupling of a wide variety of amines, including primary and secondary amines, with halopyridazines. wikipedia.orgnih.gov The development of sterically hindered and electron-rich phosphine ligands has been critical to the success and broad applicability of this reaction, enabling the use of less reactive aryl chlorides and a wider range of amine coupling partners under milder conditions. wikipedia.org

| Pyridazine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 3-Chloro-6-phenylpyridazine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 95 | researchgate.net |

| 3,6-Dichloropyridazine | Piperidine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 88 | researchgate.net |

| 2-Bromopyridine | Diethylamine | Pd(OAc)₂ / P(tBu)₃ | NaOtBu | Toluene | 92 | nih.gov |

| 2-Chloro-3-nitropyridine | 6-Chloropyridazin-3-amine | Pd Catalyst | Base | Solvent | - | researchgate.net |

Note: Yield for the final entry was not specified in the source.

Role As a Synthetic Intermediate in Complex Organic Synthesis

Precursor for Diverse Fused Heterocyclic Architectures

The hydrazinyl moiety attached to the pyridazine (B1198779) ring is a potent nucleophile and a key component in cyclization reactions, making it an excellent starting point for the synthesis of fused heterocyclic systems. By reacting with various electrophiles, the hydrazinyl group can be incorporated into a new ring fused to the original pyridazine core.

One common strategy involves the reaction of a hydrazinylpyridazine with bifunctional reagents to form fused triazine rings. For example, research has shown that 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine can be used to synthesize pyridazinotriazine derivatives. The reaction of this hydrazinylpyridazine with reagents such as acetic anhydride (B1165640) or carbon disulfide leads to the formation of new, fused heterocyclic structures researchgate.net.

Table 1: Synthesis of Fused Pyridazinotriazine Derivatives

| Starting Material | Reagent | Fused Product |

|---|---|---|

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Acetic Anhydride | N-(4-Chlorophenyl)-3-methyl-6-phenylpyridazino[4,3-e] researchgate.netnih.govacs.orgtriazin-4(1H)-amine |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Carbon Disulfide | 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] researchgate.netnih.govacs.orgtriazine-3(4H)-thione |

This table illustrates the cyclization reactions of a di-hydrazinyl substituted pyridazine to form fused triazine rings.

Furthermore, the hydrazinyl group is a key precursor for creating fused pyridazino-diquinoline structures. In one study, 4-hydrazinylquinolin-2(1H)-ones underwent an autoxidation and dimerization cascade to efficiently produce pyridazino[4,3-c:5,6-c′]diquinolines combichemistry.com. This transformation highlights the capacity of the hydrazinyl group to participate in complex, multi-step, one-pot reactions to build intricate polycyclic architectures. The reaction proceeds through the formation of a dimerized hydrazone intermediate, followed by cyclization combichemistry.com. This reactivity is characteristic of the hydrazinyl group and demonstrates its role as a powerful tool for constructing complex fused systems. Similarly, reacting 1,2,3-triazole dicarbonyl compounds with hydrazine (B178648) hydrate (B1144303) is a common method for synthesizing 1H-1,2,3-triazolo[4,5-d]pyridazines ekb.eg.

Building Block for Pyridazine-Based C-Nucleosides

(Information for this section was not available in the provided search results.)

Intermediate in the Construction of Functionalized Pyridazine Libraries

The creation of chemical libraries—large collections of related compounds—is a cornerstone of modern drug discovery and materials science. 4-(Hydrazinylmethyl)pyridazine is an ideal scaffold for building such libraries due to its reactive functional group, which allows for the systematic introduction of diverse substituents.

The general strategy involves using the pyridazine core as a constant structural element while modifying the hydrazinylmethyl side chain through various chemical reactions. This approach allows for the rapid generation of a multitude of distinct molecules, each with potentially unique biological or material properties. Research focused on the synthesis and characterization of unique pyridazines has demonstrated the feasibility of building small libraries of these compounds chemtube3d.com.

The hydrazinyl group can readily undergo several types of reactions to generate diversity:

Condensation: Reaction with a wide array of aldehydes and ketones to form a library of hydrazone derivatives.

Acylation: Reaction with various acyl chlorides or anhydrides to produce a series of acylhydrazide compounds.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonohydrazides.

This systematic functionalization of the pyridazine scaffold is a key strategy for exploring the chemical space around this important heterocycle. The ability to create a library of related pyridazine compounds from a single intermediate is crucial for structure-activity relationship (SAR) studies in medicinal chemistry.

Utility in the Synthesis of Specific Pyridazine-Containing Scaffolds

Beyond its use in generating libraries, this compound and related compounds serve as crucial intermediates in the targeted, multi-step synthesis of specific, complex molecular scaffolds. These scaffolds often form the core of biologically active molecules, including potential anticancer agents.

An example of this is in the construction of the pyrido[3,4-c]pyridazine (B3354903) ring system, a nitrogen-containing scaffold that has shown promise in medicinal chemistry. Synthetic routes to these structures often rely on the strategic use of pyridazine building blocks. For instance, a substituted 3-pyridone-4-acetate derivative can be condensed with hydrazine to form a tetrahydropyridopyridazinone. This intermediate is then further functionalized to build the final, more complex pyrido[3,4-c]pyridazine scaffold. While this example uses hydrazine to form the second ring, it illustrates how the fundamental pyridazine structure is a key component in accessing these specific and valuable molecular frameworks.

The pyridazine nucleus is considered a "privileged structure" in drug design, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes pyridazine-containing scaffolds particularly valuable in the development of new therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 4-(Hydrazinylmethyl)pyridazine, and what purification methods are recommended?

The synthesis typically involves hydrazine derivatives reacting with pyridazine precursors. For example, hydrazine can be introduced via nucleophilic substitution or condensation reactions. A common approach is refluxing hydrazine with a pyridazine-aldehyde intermediate in ethanol (as seen in hydrazone syntheses) . Purification often employs column chromatography (silica gel) and recrystallization, with HPLC used to confirm purity ≥95% .

Table 1: Common Reagents and Conditions

| Reaction Step | Reagents/Conditions | Purpose |

|---|---|---|

| Hydrazine introduction | Hydrazine hydrate, ethanol, reflux | Functionalization |

| Purification | Silica gel chromatography, methanol:ethyl acetate gradients | Isolation |

| Characterization | ¹H/¹³C NMR, FT-IR, LCMS | Structural confirmation |

Q. What spectroscopic techniques are essential for characterizing hydrazinyl-containing compounds?

Key techniques include:

Q. What safety protocols are crucial when handling hydrazine derivatives?

Hydrazine derivatives require strict safety measures:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of volatile byproducts.

- Neutralize waste with dilute acetic acid before disposal .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing hydrazinyl groups in pyridazine derivatives?

Optimization may involve Design of Experiments (DoE) to assess variables like solvent polarity (e.g., ethanol vs. DMF), temperature, and stoichiometry. For example, increasing hydrazine equivalents (1.5–2.0 eq) can improve yields in sterically hindered pyridazines . Kinetic studies (e.g., monitoring via TLC or in situ IR) help identify rate-limiting steps .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability (e.g., disc diffusion vs. microdilution for antimicrobial tests) or structural impurities. Strategies include:

Q. What computational approaches predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations analyze binding modes with targets like CRF-1 receptors . QSAR models can link structural descriptors (e.g., logP, polar surface area) to activity, aiding in lead optimization .

Q. How can crystallography and Hirshfeld analysis elucidate structure-activity relationships?

Q. Why might hydrazinylpyridazine derivatives exhibit low synthetic yields, and how can this be addressed?

Low yields often stem from side reactions (e.g., overalkylation or oxidation). Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.